GPR35 Antagonism: Confirmed Inactivity Versus Potent Reference Antagonists
In a validated β-arrestin BRET-based GPR35 antagonism assay using human GPR35-SPASM sensor cells co-stimulated with 300 μM zaprinast, (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine was classified as 'inactive' (IC50 > 100 μM) [1]. Under identical assay conditions, the reference antagonist CID2745687 achieves an IC50 of 160 nM, and ML145 achieves 20.1 nM [2]. This >500-fold difference in potency establishes the target compound as unsuitable for GPR35 antagonism applications but potentially valuable as a negative control compound or for selectivity profiling against GPR35.
| Evidence Dimension | GPR35 antagonism potency (IC50) |
|---|---|
| Target Compound Data | Inactive (IC50 > 100 μM) |
| Comparator Or Baseline | CID2745687: IC50 = 160 nM; ML145: IC50 = 20.1 nM |
| Quantified Difference | >500-fold less potent than CID2745687; >5,000-fold less potent than ML145 |
| Conditions | Human GPR35 BRET-based antagonism assay; 300 μM zaprinast as agonist; positive control: 10 μM CID2745687 |
Why This Matters
For researchers requiring a defined inactive compound for GPR35 counter-screening or selectivity panels, this compound offers a structurally matched negative control with publicly documented inactivity data.
- [1] ECBD Database. Assay EOS300038: GPR35 antagonism. EOS65729: (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanamine. Result: inactive. View Source
- [2] ECBD Database. Assay EOS300038: GPR35 antagonism. Positive control CID2745687, IC50 = 160 nM. View Source
